Selective Suppression of Colorectal Cancer Cell Viability Over Lung and Gastric Lines
In a direct comparative MTT assay against three cancer cell lines, 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (compound 2) at 100 µM did not affect the viability of A549 (lung) or AGS (gastric) cells, but suppressed the viability of Caco-2 (colorectal) cells. In stark contrast, the co-isolated analog actinoquinazolinone (compound 1) at the same concentration significantly decreased the viability of all three cell lines (A549, AGS, and Caco-2) [1]. This demonstrates a distinct selectivity window for the target compound against the colorectal cancer line.
| Evidence Dimension | Cell viability following 48h treatment (MTT assay) |
|---|---|
| Target Compound Data | 100 µM: Did not affect A549 and AGS cell viability; suppressed Caco-2 cell viability. |
| Comparator Or Baseline | Actinoquinazolinone (1): 100 µM significantly decreased viability of A549, AGS, and Caco-2. |
| Quantified Difference | Target compound is devoid of activity against A549 and AGS at the test concentration, while the comparator is broadly active against all three cell lines. |
| Conditions | Human cancer cell lines A549 (lung adenocarcinoma), AGS (gastric adenocarcinoma), Caco-2 (colorectal adenocarcinoma); treatment for 48h; assay type: MTT. |
Why This Matters
This selectivity profile provides a defined biological tool for studying colorectal cancer models without confounding effects on other cell lines, which is not possible with the less selective actinoquinazolinone.
- [1] Pulat, S., Kim, D.-A., Hillman, P.F., Oh, D.-C., Kim, H., Nam, S.-J., & Fenical, W. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs 2023, 21(9), 489. View Source
